molecular formula C147H239N43O42S2 B12334517 VIP (guinea pig) trifluoroacetate salt H-His-Ser-Asp-Ala-Leu-Phe-Thr-Asp-Thr-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Met-Lys-Lys-Tyr-Leu-Asn-Ser-Val-Leu-Asn-NH2 trifluoroacetate salt

VIP (guinea pig) trifluoroacetate salt H-His-Ser-Asp-Ala-Leu-Phe-Thr-Asp-Thr-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Met-Lys-Lys-Tyr-Leu-Asn-Ser-Val-Leu-Asn-NH2 trifluoroacetate salt

Cat. No.: B12334517
M. Wt: 3344.9 g/mol
InChI Key: UGKBLTCXYMBLJU-SDELKSRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VIP (guinea pig) trifluoroacetate salt H-His-Ser-Asp-Ala-Leu-Phe-Thr-Asp-Thr-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Met-Lys-Lys-Tyr-Leu-Asn-Ser-Val-Leu-Asn-NH2 trifluoroacetate salt is a synthetic peptide derived from the vasoactive intestinal peptide (VIP) of guinea pigs. This peptide is known for its role as a neurotransmitter and hormone, influencing various physiological processes such as vasodilation, smooth muscle relaxation, and modulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VIP (guinea pig) trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the trifluoroacetate salt form .

Industrial Production Methods

Industrial production of VIP (guinea pig) trifluoroacetate salt follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to verify the peptide’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

VIP (guinea pig) trifluoroacetate salt primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of peptide bonds. Oxidation reactions, particularly of methionine residues, can occur in the presence of oxidizing agents like hydrogen peroxide .

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Major Products Formed

Scientific Research Applications

VIP (guinea pig) trifluoroacetate salt is widely used in scientific research due to its biological activity. It serves as a tool to study:

Mechanism of Action

VIP (guinea pig) trifluoroacetate salt exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological responses such as vasodilation, smooth muscle relaxation, and modulation of immune cell activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VIP (guinea pig) trifluoroacetate salt is unique due to its specific amino acid sequence, which may result in distinct biological activities compared to VIP from other species. These differences can be crucial for species-specific studies and applications .

Biological Activity

Vasoactive intestinal peptide (VIP) is a neuropeptide that plays significant roles in various physiological processes, including vasodilation, smooth muscle relaxation, and modulation of immune responses. The specific compound under consideration, VIP (guinea pig) trifluoroacetate salt H-His-Ser-Asp-Ala-Leu-Phe-Thr-Asp-Thr-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Met-Lys-Lys-Tyr-Leu-Asn-Ser-Val-Leu-Asn-NH2 trifluoroacetate salt , exhibits unique biological activities that are essential for understanding its therapeutic potential.

Structure and Composition

The VIP peptide sequence is composed of 28 amino acids, with the trifluoroacetate salt form enhancing its solubility and stability. The molecular formula for this compound is C147H239N43O42S2C_{147}H_{239}N_{43}O_{42}S_2, with a molecular weight of approximately 3344.86 g/mol .

VIP exerts its biological effects primarily through three known receptor subtypes: VIP1R, VIP2R , and PACAP receptor . These receptors are G protein-coupled receptors that increase intracellular cyclic AMP (cAMP) levels and stimulate calcium production within cells, leading to various downstream effects such as:

  • Vasodilation : VIP induces relaxation of vascular smooth muscle, contributing to decreased blood pressure .
  • Neurotransmission : It functions as a neurotransmitter in the central nervous system, influencing neuronal growth and repair .
  • Immune Modulation : VIP promotes Th2 differentiation while inhibiting Th1 responses, thus modulating both innate and adaptive immune responses .

1. Vasodilation and Smooth Muscle Relaxation

VIP is known to induce vasodilation in various tissues. Studies have shown that the application of VIP on isolated guinea pig taenia coli results in significant relaxation, demonstrating its role as a potent vasodilator .

2. Neuroprotective Effects

Research indicates that VIP can enhance neuronal growth and survival. In cultured mouse embryos, VIP has been shown to shorten the G1 and S phases of the neural cell cycle, promoting faster development . Additionally, it enhances expression in sympathetic neurons after injury, suggesting a neuroprotective role .

3. Gastrointestinal Function

VIP stimulates electrolyte secretion in the gut and has been implicated in regulating gastrointestinal motility. Its role as both a gastrointestinal hormone and a neurotransmitter highlights its dual functionality within the body .

Case Studies

Case Study 1: Neuroprotective Role in Injury Models
In a study examining the effects of VIP on injured neurons, it was found that treatment with VIP significantly improved neuronal survival rates compared to controls. This suggests potential therapeutic applications for VIP in neurodegenerative diseases or after traumatic brain injuries.

Case Study 2: Gastrointestinal Disorders
Patients with gastrointestinal disorders often exhibit altered levels of VIP. Administration of VIP has been shown to improve symptoms by enhancing gut motility and secretion, providing a basis for its therapeutic use in conditions like irritable bowel syndrome (IBS).

Comparative Biological Activity Table

Activity VIP (Guinea Pig) VIP (Human) VIP (Rat)
VasodilationHighModerateModerate
NeuroprotectionHighHighModerate
Gastrointestinal RegulationHighHighLow
Immune ModulationModerateHighModerate

Research Findings

Recent studies have highlighted the importance of peptide modifications to enhance biological activity and stability. For instance, truncated forms of VIP were found to have reduced bioactivity compared to the full-length peptide . This emphasizes the necessity for maintaining structural integrity when considering therapeutic applications.

Properties

Molecular Formula

C147H239N43O42S2

Molecular Weight

3344.9 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78+,79+,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1

InChI Key

UGKBLTCXYMBLJU-SDELKSRWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

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